molecular formula C18H32O2 B14237621 2-Cyclohexen-1-one, 3-(12-hydroxydodecyl)- CAS No. 210886-26-3

2-Cyclohexen-1-one, 3-(12-hydroxydodecyl)-

Cat. No.: B14237621
CAS No.: 210886-26-3
M. Wt: 280.4 g/mol
InChI Key: OSHCSGKZRIPLMT-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-(12-hydroxydodecyl)- is an organic compound with the molecular formula C18H32O2 It is a derivative of cyclohexenone, featuring a hydroxydodecyl group attached to the third carbon of the cyclohexenone ring

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-(12-hydroxydodecyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclohexen-1-one, 3-(12-hydroxydodecyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-(12-hydroxydodecyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites can interact with cellular receptors, enzymes, and other proteins, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 3-(12-hydroxydodecyl)- is unique due to the presence of the long hydroxydodecyl chain, which imparts distinct chemical and physical properties. This structural feature enhances its solubility in organic solvents and its reactivity in various chemical reactions.

Properties

CAS No.

210886-26-3

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

3-(12-hydroxydodecyl)cyclohex-2-en-1-one

InChI

InChI=1S/C18H32O2/c19-15-10-8-6-4-2-1-3-5-7-9-12-17-13-11-14-18(20)16-17/h16,19H,1-15H2

InChI Key

OSHCSGKZRIPLMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)CCCCCCCCCCCCO

Origin of Product

United States

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